Triallylmethylsilane

Description

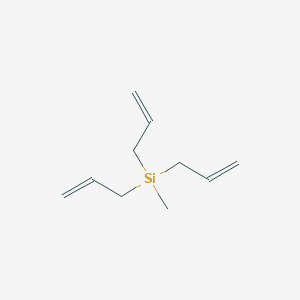

Structure

3D Structure

Properties

IUPAC Name |

methyl-tris(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Si/c1-5-8-11(4,9-6-2)10-7-3/h5-7H,1-3,8-10H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCCVNTYPIUJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC=C)(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340647 | |

| Record name | Triallylmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-91-0 | |

| Record name | Triallylmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallyl(methyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Triallylmethylsilane: A Comprehensive Technical Guide for Advanced Applications

An In-depth Exploration of a Versatile Organosilicon Compound for Researchers, Scientists, and Drug Development Professionals

Triallylmethylsilane, a key organosilicon compound, presents a versatile platform for a multitude of applications in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and diverse applications, grounded in established scientific principles and practical insights.

Core Properties of Triallylmethylsilane

A foundational understanding of a chemical compound begins with its essential identifiers and physical characteristics. Triallylmethylsilane is no exception.

| Property | Value | Source(s) |

| CAS Number | 1112-91-0 | [1][2] |

| Molecular Formula | C10H18Si | [1][2] |

| Molecular Weight | 166.34 g/mol | [1][2] |

| Appearance | Transparent liquid | [1][2] |

| Boiling Point | 95 °C (52 mmHg) | [1][2] |

| Density | 0.775 g/cm³ | [1][2] |

| Flash Point | 22 °C | [1][2] |

Synthesis of Triallylmethylsilane: A Practical Approach

The synthesis of triallylmethylsilane is most commonly and efficiently achieved through the Grignard reaction. This method involves the reaction of a suitable chlorosilane with an allyl Grignard reagent, offering a reliable route to the desired product. The causality behind this choice of reaction lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic silicon center of the chlorosilane, leading to the formation of a stable carbon-silicon bond.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a standard laboratory procedure for the synthesis of triallylmethylsilane.

Materials:

-

Methyltrichlorosilane (CH₃SiCl₃)

-

Magnesium turnings

-

Allyl bromide (CH₂=CHCH₂Br)

-

Anhydrous diethyl ether

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Allylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Methyltrichlorosilane:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of methyltrichlorosilane in anhydrous diethyl ether dropwise to the cooled Grignard reagent. A white precipitate of magnesium salts will form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure triallylmethylsilane.

-

Caption: Workflow for the synthesis of triallylmethylsilane.

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃, 300 MHz):

-

δ 5.8-6.0 ppm (m, 3H): Protons on the internal carbon of the allyl groups (-CH=).

-

δ 4.8-5.0 ppm (m, 6H): Terminal protons of the allyl groups (=CH₂).

-

δ 1.5-1.7 ppm (d, 6H): Protons on the methylene groups adjacent to the silicon atom (-Si-CH₂-).

-

δ 0.0-0.1 ppm (s, 3H): Protons of the methyl group attached to the silicon atom (Si-CH₃).

Expected ¹³C NMR (CDCl₃, 75 MHz):

-

δ 134-135 ppm: Internal carbons of the allyl groups (-CH=).

-

δ 114-115 ppm: Terminal carbons of the allyl groups (=CH₂).

-

δ 20-22 ppm: Methylene carbons adjacent to the silicon atom (-Si-CH₂-).

-

δ -5 to -7 ppm: Methyl carbon attached to the silicon atom (Si-CH₃).

Applications in Polymer Chemistry

The presence of three reactive allyl groups makes triallylmethylsilane a valuable monomer and crosslinking agent in polymer synthesis.

Crosslinking Agent in Silicone Elastomers

Triallylmethylsilane can be incorporated into silicone polymer backbones to introduce pendant allyl groups. These groups can then undergo crosslinking reactions, typically through hydrosilylation with a silicon hydride-containing crosslinker, to form a stable three-dimensional network. This process is fundamental to the curing of some silicone elastomers, imparting them with enhanced mechanical strength, thermal stability, and chemical resistance.[3][4][5][6][7]

Caption: Crosslinking of silicone polymers using triallylmethylsilane.

Monomer in Radical Polymerization

The allyl groups of triallylmethylsilane can participate in radical polymerization, although they are generally less reactive than vinyl monomers.[8][9][10][11] This can lead to the formation of highly crosslinked polymers or the incorporation of silicon-containing moieties into polymer chains, thereby modifying the properties of the final material. The resulting polymers may exhibit improved thermal stability and hydrophobicity.

Applications in Organic Synthesis

The reactivity of the allyl groups in triallylmethylsilane also makes it a useful reagent in organic synthesis.

Thiol-Ene Click Chemistry

The allyl groups of triallylmethylsilane are excellent substrates for the thiol-ene "click" reaction.[12][13][14][15] This reaction, which proceeds via a radical mechanism, allows for the efficient and regioselective addition of thiols across the double bonds. This provides a powerful method for the functionalization of the silane with a wide variety of sulfur-containing molecules, opening up avenues for the synthesis of novel organosilicon compounds with tailored properties.[2][12][13][14][15]

Caption: Thiol-ene reaction with triallylmethylsilane.

Safety and Handling

Triallylmethylsilane is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. Store in a cool, dry place away from sources of ignition.

Conclusion

Triallylmethylsilane is a versatile and valuable compound for researchers in both polymer chemistry and organic synthesis. Its trifunctional nature allows for its use as a crosslinking agent to enhance the properties of silicone elastomers and as a monomer for the creation of novel silicon-containing polymers. Furthermore, its reactivity in thiol-ene click chemistry provides a robust platform for the synthesis of functionalized organosilanes. A thorough understanding of its synthesis, characterization, and reactivity is key to unlocking its full potential in the development of advanced materials and complex molecules.

References

-

Gelest, Inc. GRIGNARD REAGENTS AND SILANES. Available at: [Link]

-

Zhang, W., et al. (2018). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. Nature Communications, 9(1), 1-9. Available at: [Link]

-

Wikipedia. Radical polymerization. Available at: [Link]

-

MDPI. (2018). How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. Polymers, 10(12), 1403. Available at: [Link]

-

Wikipedia. Thiol-ene reaction. Available at: [Link]

-

Anisimov, A. G., et al. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Polymers, 14(15), 3123. Available at: [Link]

-

Rubber World. (2024). Chemistry behind various crosslinking techniques in silicone elastomers. Available at: [Link]

-

HOWREN SILICONES. Cross Linking Agents. Available at: [Link]

-

Chemistry LibreTexts. (2021). 2.9: Radical Polymerization. Available at: [Link]

-

Anisimov, A. G., et al. (2021). Thiol-ene click reaction with preservation of the Si-H bond: a new approach for the synthesis of functional organosilicon compounds. New Journal of Chemistry, 45(5), 2345-2351. Available at: [Link]

-

MDPI. (2012). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Available at: [Link]

-

Co-Formula. Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents. Available at: [Link]

-

Chen, M., Zhong, M., & Johnson, J. A. (2016). Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. Chemical Reviews, 116(17), 10167-10211. Available at: [Link]

-

YouTube. (2016). Radical polymerization mechanism. Available at: [Link]

-

ResearchGate. (2011). ChemInform Abstract: Thiol-Ene Click Reaction as a General Route to Functional Trialkoxysilanes for Surface Coating Applications. Available at: [Link]

-

ResearchGate. (2015). Radical chemistry in polymer science: an overview and recent advances. Available at: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Royal Society of Chemistry. (2012). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Available at: [Link]

-

YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Available at: [Link]

Sources

- 1. Allyltrimethylsilane(762-72-1) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rubberworld.com [rubberworld.com]

- 6. Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents [cfmats.com]

- 7. howrensilicones.com [howrensilicones.com]

- 8. Radical polymerization - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Radical chemistry in polymer science: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 13. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of Triallylmethylsilane

Abstract

Triallylmethylsilane (CAS 1112-91-0), a key organosilicon compound, serves as a versatile chemical intermediate in the synthesis of advanced silicone-based materials and specialty chemicals.[1][2] Its unique structure, featuring a central silicon atom bonded to one methyl group and three reactive allyl groups, makes it an invaluable building block in polymer science and organic synthesis. Accurate and comprehensive characterization of this molecule is paramount for quality control and for understanding its reactivity. This guide provides a detailed analysis of the expected spectroscopic signature of triallylmethylsilane, leveraging foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct, published experimental spectra are not consistently available in public databases, this document synthesizes established spectroscopic theory and data from analogous compounds to present a robust, predictive framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

To interpret the spectroscopic data of triallylmethylsilane, we must first analyze its molecular structure. The molecule consists of a central silicon atom bonded to four distinct groups: one methyl group and three identical allyl groups.

-

Molecular Formula: C₁₀H₁₈Si[1]

-

Molecular Weight: 166.34 g/mol [2]

-

IUPAC Name: methyl-tris(prop-2-en-1-yl)silane[2]

The symmetry of the molecule dictates that the three allyl groups are chemically equivalent. This simplifies the expected NMR spectra, as corresponding protons and carbons in each allyl chain will be magnetically equivalent and resonate at the same chemical shifts.

Caption: Predicted ¹H NMR spin-spin coupling relationships in Triallylmethylsilane.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of triallylmethylsilane in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16 to 64, depending on concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): ~3-4 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments. For triallylmethylsilane, four distinct signals are predicted, corresponding to the methyl carbon and the three carbons of the allyl chains.

Predicted ¹³C NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-Me (Si-C H₃) | ~ -5 to 0 | The high shielding effect of the silicon atom pushes the methyl carbon signal significantly upfield, potentially to a negative chemical shift. |

| C-α (Si-C H₂-) | ~ 22 - 26 | This sp³-hybridized carbon is attached to silicon and is found in the typical alkyl region, shifted slightly downfield compared to C-Me. |

| C-γ (=C H₂) | ~ 113 - 116 | The terminal sp²-hybridized carbon of the double bond. This region is characteristic of =CH₂ groups in terminal alkenes. [3] |

| C-β (-C H=) | ~ 132 - 135 | The internal sp²-hybridized carbon of the double bond. It is less shielded than the terminal carbon and thus appears further downfield. [3] |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Prepare a more concentrated sample, ~20-50 mg in ~0.6 mL of CDCl₃.

-

Instrumentation: Use a NMR spectrometer operating at a corresponding frequency for ¹³C (e.g., 101 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence with NOE enhancement (zgpg30).

-

Number of Scans: 512 to 2048 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Process the data similarly to ¹H NMR, referencing the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The spectrum of triallylmethylsilane is expected to be dominated by absorptions from its alkene and alkyl-silicon moieties.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Comments |

| 3075 - 3085 | =C-H Stretch | Medium | Characteristic of sp² C-H bonds in the vinyl groups. Its presence above 3000 cm⁻¹ is a clear indicator of unsaturation. [4] |

| 2950 - 2975 | C-H Stretch (asymmetric, -CH₃) | Medium-Strong | Asymmetric stretching of the methyl C-H bonds. |

| 2900 - 2925 | C-H Stretch (asymmetric, -CH₂-) | Medium-Strong | Asymmetric stretching of the methylene C-H bonds. |

| ~ 1640 | C=C Stretch | Medium | A key diagnostic peak for the presence of the carbon-carbon double bond in the allyl groups. [5] |

| ~ 1410 | =CH₂ Scissoring Bend | Medium | In-plane bending vibration of the terminal vinyl protons. |

| ~ 1250 | Si-CH₃ Symmetric Bend | Strong | A very strong and characteristic absorption for a methyl group attached to a silicon atom. [6] |

| 990 - 1000 | =C-H Bend (out-of-plane) | Strong | Trans out-of-plane bending (wagging) of a vinyl group proton. |

| 905 - 915 | =C-H Bend (out-of-plane) | Strong | Out-of-plane bending of the terminal =CH₂ group. This and the ~995 cm⁻¹ band are highly characteristic of a mono-substituted alkene. [6] |

| ~ 840 | Si-C Stretch | Strong | Often associated with Si-C bonds, particularly in alkylsilanes. |

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: As triallylmethylsilane is a liquid, a neat spectrum can be obtained by placing a single drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty salt plates.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background.

-

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For a volatile compound like triallylmethylsilane, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.

Predicted Mass Spectrum Fragmentation

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 166 . Due to the reactive nature of the allyl groups, this peak may be weak or absent.

-

Base Peak: The most likely base peak (most intense signal) would result from the loss of one allyl radical (•CH₂CH=CH₂), which has a mass of 41 Da. This leads to a highly stable silicon-centered cation.

-

[M - 41]⁺ = m/z 125

-

-

Other Key Fragments:

-

[M - 15]⁺ (m/z 151): Loss of the methyl radical (•CH₃). This is another common fragmentation pathway for methylsilanes.

-

[M - 41 - 42]⁺ (m/z 83): Subsequent loss of propene (CH₂=CH-CH₃) from the m/z 125 fragment via rearrangement.

-

m/z 41 ([C₃H₅]⁺): The allyl cation itself is a stable carbocation and will likely be observed.

-

m/z 57 ([CH₃SiHCH₃]⁺): A fragment corresponding to the methylsilyl cation core.

-

Caption: Predicted major fragmentation pathways for Triallylmethylsilane in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of triallylmethylsilane (~100 ppm) in a volatile organic solvent like dichloromethane or hexane.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: 1 µL split injection.

-

Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Conclusion

The structural elucidation of triallylmethylsilane can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the expected spectroscopic data based on fundamental chemical principles. The ¹H and ¹³C NMR spectra are defined by the shielding effects of the silicon atom and predictable spin-spin coupling within the three equivalent allyl groups. The IR spectrum is characterized by strong, diagnostic peaks for C=C, Si-CH₃, and vinyl C-H bonds. Finally, the mass spectrum is expected to show a characteristic fragmentation pattern dominated by the facile loss of an allyl radical. Together, these techniques offer a comprehensive and self-validating system for the unambiguous identification and quality assessment of triallylmethylsilane, ensuring its effective use in research and development.

References

- Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245-257.

-

ResearchGate. (2016). Mass spectral fragmentation of trimethylsilylated small molecules | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]

-

Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of propylene/allyl(trimethyl)silane copolymer. Retrieved from [Link]

-

Molbase. (n.d.). methyl-tris(prop-2-enyl)silane | 1112-91-0. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000906). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906). Retrieved from [Link]

-

SpectraBase. (n.d.). (1-Hydroxyallyl)trimethylsilane - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chegg. (2024). Infrared Spectra of Common Functional Groups Ft. Professor Dave. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. gelest.com [gelest.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyltriallylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Organosilicon Building Block

Methyltriallylsilane (MTAS), systematically named methyl-tris(prop-2-enyl)silane, is a tetraorganosilane characterized by a central silicon atom bonded to one methyl group and three reactive allyl groups. This unique structure imbues MTAS with a versatile chemical reactivity, making it a valuable precursor and intermediate in the synthesis of a wide array of organosilicon compounds and polymers. Its applications span from the development of novel silicone-based materials to its use as a crosslinking agent and a building block in complex organic synthesis.[1] This guide provides a comprehensive overview of the core physical and chemical properties of methyltriallylsilane, offering insights into its characterization, reactivity, and safe handling for professionals in research and development.

Part 1: Core Physical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of methyltriallylsilane is fundamental to its application and manipulation in a laboratory setting. These properties dictate its handling, purification, and analytical characterization.

Physicochemical Data Summary

The key physical properties of methyltriallylsilane are summarized in the table below, compiled from various chemical data sources.

| Property | Value |

| Molecular Formula | C₁₀H₁₈Si |

| Molecular Weight | 166.34 g/mol |

| Appearance | Colorless, transparent liquid |

| Boiling Point | 95 °C at 52 mmHg |

| Density | 0.775 - 0.8055 g/cm³ |

| Refractive Index (n²⁰/D) | 1.4661 - 1.4681 |

| Flash Point | 22 °C |

| Solubility | Soluble in common organic solvents (e.g., ethers, alkanes) |

Spectroscopic Characterization: The Fingerprint of Methyltriallylsilane

Spectroscopic techniques are indispensable for confirming the identity and purity of methyltriallylsilane. Below is a summary of the expected spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum of methyltriallylsilane is expected to show characteristic signals for the methyl and allyl protons. The methyl protons (Si-CH₃) would appear as a singlet in the upfield region, typically around 0 ppm. The allyl protons would exhibit more complex multiplets:

-

The protons on the carbon adjacent to the silicon (Si-CH₂-) would likely appear as a doublet.

-

The vinyl protons (-CH=CH₂) would show complex splitting patterns in the alkene region of the spectrum (typically 4.5-6.5 ppm).

-

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon and the three carbons of the allyl group, providing further structural confirmation.

The IR spectrum of methyltriallylsilane is characterized by absorption bands corresponding to its key functional groups. A study involving the thiol-ene reaction of methyltriallylsilane reported the following characteristic IR bands for the starting material: 3073, 3057, 2949, 2921, 2879, 1630, 1478, 1438, 1250, 1180, 990, 878, 850, 738, and 691 cm⁻¹.[2] These can be assigned as follows:

-

~3073 cm⁻¹: =C-H stretching of the allyl groups.

-

~2949, 2921, 2879 cm⁻¹: C-H stretching of the methyl and methylene groups.

-

~1630 cm⁻¹: C=C stretching of the allyl groups.

-

~1438, 1418 cm⁻¹: CH₂ scissoring.

-

~990, 907 cm⁻¹: =CH₂ and =CH out-of-plane bending (wagging).

-

~878, 738 cm⁻¹: Si-C stretching and CH₂ rocking.

Caption: Relationship between the molecular structure of methyltriallylsilane and its characteristic IR absorption bands.

Mass spectrometry of methyltriallylsilane would show a molecular ion peak (M⁺) corresponding to its molecular weight (166.34 g/mol ). The fragmentation pattern would be expected to show losses of methyl (M-15) and allyl (M-41) groups, which are characteristic of such organosilicon compounds.

Part 2: Chemical Properties and Reactivity

The three allyl groups of methyltriallylsilane are the primary sites of its chemical reactivity, allowing it to participate in a variety of addition and polymerization reactions.

Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone of organosilicon chemistry. While methyltriallylsilane itself does not contain a Si-H bond, its allyl groups can readily undergo hydrosilylation with other silanes, such as polymethylhydrosiloxane, in the presence of a platinum catalyst like Karstedt's catalyst.[3] This reaction is fundamental for the synthesis of more complex organosilicon structures and for the crosslinking of silicone polymers.[3][4]

Caption: General workflow for the hydrosilylation of an allyl group on methyltriallylsilane.

Thiol-Ene "Click" Reaction

The allyl groups of methyltriallylsilane can participate in radical-mediated thiol-ene reactions. This "click" chemistry approach allows for the efficient and regioselective addition of thiols across the double bonds, typically in an anti-Markovnikov fashion.[5][6][7][8] This reaction is often initiated by UV light or a radical initiator like AIBN and proceeds with high yields.[9] It provides a powerful method for the synthesis of functionalized organosilicon compounds.[2][6]

Experimental Protocol: Radical-Initiated Thiol-Ene Addition to Methyltriallylsilane [2]

-

Reaction Setup: In a round-bottom flask under an inert argon atmosphere, dissolve methyltriallylsilane (1 equivalent) and the desired thiol (3 equivalents) in a suitable dry solvent such as THF or pentane.

-

Initiator Addition: Add a catalytic amount of a radical initiator, for example, azobisisobutyronitrile (AIBN).

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 85 °C for AIBN initiation) and stir for several hours. Alternatively, the reaction can be initiated by UV irradiation at room temperature.[9]

-

Work-up and Purification: After the reaction is complete (monitored by TLC or GC), remove the solvent under reduced pressure to obtain the crude product. The product can then be purified by column chromatography or distillation.

Rationale for Experimental Choices:

-

An inert atmosphere is crucial to prevent side reactions with oxygen, which can interfere with radical processes.

-

The use of a slight excess of the thiol can help to ensure complete conversion of the allyl groups.

-

The choice of initiator and temperature depends on the specific reactants and desired reaction rate. AIBN is a common choice for thermal initiation, while photoinitiators are used for UV-induced reactions.

Polymerization

The trifunctionality of methyltriallylsilane makes it an excellent monomer or crosslinking agent in various polymerization reactions.

-

Radical Polymerization: The allyl groups can undergo radical polymerization, although this is generally less controlled than other methods.

-

Ziegler-Natta Polymerization: As an α-olefin, the allyl groups of methyltriallylsilane can potentially be polymerized using Ziegler-Natta catalysts, which are known for producing stereoregular polymers.[10]

-

Metathesis Polymerization: Acyclic diene metathesis (ADMET) polymerization is a powerful technique for the synthesis of unsaturated polymers. Methyltriallylsilane, being a tri-functional diene (if considering two of the three allyl groups reacting), could be used to create cross-linked polyolefin networks.

Part 3: Safety and Handling

Methyltriallylsilane is a flammable liquid and an irritant. Proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Fire Safety: Keep away from heat, sparks, and open flames. Store in a flammables-approved cabinet.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Conclusion: A Multifaceted Tool for Organosilicon Chemistry

Methyltriallylsilane stands out as a highly versatile and reactive building block in the field of organosilicon chemistry. Its three allyl groups provide multiple reaction sites for hydrosilylation, thiol-ene additions, and various polymerization techniques. A solid understanding of its physical properties, spectroscopic signatures, and chemical reactivity, coupled with stringent adherence to safety protocols, will enable researchers and developers to fully harness the potential of this valuable compound in the creation of novel materials and complex molecular architectures.

References

- Sivik, M. R., et al. (2020). U.S. Patent No. 10,844,321. Washington, DC: U.S.

-

Antonov, A. S., et al. (2021). Hydrothiolation with preservation of the Si-H bond: a new approach for the synthesis of functional organosilicon compounds. New Journal of Chemistry, 45(5), 2586-2592. [Link]

-

Kwochka, W. R., Damrauer, R., Schmidt, M. W., & Gordon, M. S. (1994). Synthetic and Computational Studies of Silametacyclophanes: Macrocyclic Cage Compounds. Organometallics, 13(9), 3728–3732. [Link]

-

Kryger, M. (2008). Thiol-Ene Coupling. University of Illinois Urbana-Champaign. [Link]

-

Wang, L., et al. (2023). Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. Polymers, 15(9), 2095. [Link]

-

Wikipedia contributors. (2023). Thiol-ene reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Organosilicon chemistry. In Wikipedia, The Free Encyclopedia. [Link]

-

Shilovskikh, M. S., et al. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? Polymers, 14(19), 4053. [Link]

-

Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. (n.d.). ResearchGate. [Link]

-

Ouchi, M., et al. (2021). Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3-cyanopropyl)pentamethylcyclotrisiloxane. Polymer Chemistry, 12(21), 3134-3145. [Link]

-

Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. [Link]

-

Maciejewska, M., et al. (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. Materials, 16(10), 3788. [Link]

-

Synthesis scheme of modified polysiloxanes. (n.d.). ResearchGate. [Link]

-

(2025, August 18). Thiol-ene click reaction with preservation of the Si-H bond: a new approach for the synthesis of functional organosilicon compounds. ResearchGate. [Link]

-

Qingdao Hengda Chemical New Material Co., Ltd. (n.d.). Cross-Linking Agent. [Link]

-

Mukbaniani, O., et al. (2003). Dehydrocondensation and hydrosilylation reactions of methylhydridesiloxane with allyl alcohol. International Journal of Polymeric Materials, 52(10), 861-876. [Link]

-

Synthesis of organosilicon compounds. (n.d.). UNT Digital Library. [Link]

-

Marciniec, B., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(6), 1249. [Link]

-

Schmidt, B., et al. (2018). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 10(12), 1365. [Link]

-

Crosslinkable Coatings From Phosphorylcholine-Based Polymers. (n.d.). PubMed. [Link]

-

Barton, T. (n.d.). Reactive Intermediates in Organosilicon Chemistry. In Silicon Compounds: Register and Review. [Link]

-

Chemistry For Everyone. (2025, August 5). What Is Chemical Crosslinking? [Video]. YouTube. [Link]

-

Ottokemi. (n.d.). Speciality Chemicals Product List. [Link]

-

Closed-loop recyclable cross-linked polymeric materials via dynamic transetherification. (2025). The Royal Society of Chemistry. [Link]

-

Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 63. [Link]

-

Selective hydrosilylation of allyl chloride with trichlorosilane. (n.d.). ResearchGate. [Link]

-

Synthetic and Computational Studies of Silametacyclophanes: Macrocyclic Cage Compounds. (1994). Organometallics, 13, 3728–3732. [Link]

-

Sivik, M. R., et al. (2020). United States Patent. [Link]

Sources

- 1. DSpace [dr.lib.iastate.edu]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Cross-Linking Agent - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]

- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 6. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? | MDPI [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of Triallylmethylsilane

Introduction

Triallylmethylsilane (CH₃Si(CH₂CH=CH₂)₃), a key organosilicon compound, serves as a versatile intermediate in a multitude of organic and organometallic synthetic pathways.[1] Its trifunctional allylic structure allows for its use in cross-linking applications, as a precursor for functionalized silicones, and in the synthesis of complex molecular architectures.[1][2] A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of the physicochemical properties of triallylmethylsilane, with a focus on its solubility in common laboratory solvents and its stability under various conditions.

I. Physicochemical Properties and Solubility Profile

Triallylmethylsilane is a flammable, colorless liquid.[3] A precise, experimentally determined quantitative solubility profile in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its molecular structure—a central silicon atom bonded to a methyl group and three nonpolar allyl groups—a qualitative solubility profile can be predicted based on the "like dissolves like" principle.[4]

Table 1: Qualitative and Estimated Quantitative Solubility of Triallylmethylsilane

| Solvent Class | Solvent | Polarity | Expected Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Nonpolar Aprotic | Hexane | Low | Miscible | > 50 |

| Toluene | Low | Miscible | > 50 | |

| Polar Aprotic | Diethyl Ether | Low | Miscible | > 50 |

| Tetrahydrofuran (THF) | Medium | Miscible | > 50 | |

| Dichloromethane (DCM) | Medium | Miscible | > 50 | |

| Chloroform | Medium | Miscible | > 50 | |

| Ethyl Acetate | Medium | Soluble | 10 - 50 | |

| Acetone | High | Soluble | 10 - 50 | |

| Acetonitrile (MeCN) | High | Moderately Soluble | 1 - 10 | |

| Dimethylformamide (DMF) | High | Sparingly Soluble | < 1 | |

| Dimethyl Sulfoxide (DMSO) | High | Sparingly Soluble | < 1[5] | |

| Polar Protic | Methanol | High | Sparingly Soluble | < 1 |

| Ethanol | High | Sparingly Soluble | < 1 | |

| Water | High | Insoluble | < 0.1 |

Rationale Behind Solubility Profile:

The nonpolar nature of the allyl and methyl groups suggests high miscibility with nonpolar solvents like hexane and toluene.[4] The molecule lacks functional groups capable of hydrogen bonding, leading to poor solubility in polar protic solvents such as water and alcohols.[6] For polar aprotic solvents, miscibility is expected to decrease as the polarity of the solvent increases. While highly soluble in less polar aprotic solvents like THF and DCM, its solubility is likely to be lower in highly polar aprotic solvents like DMF and DMSO.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility data, experimental determination is essential. The isothermal shake-flask method is a reliable technique.

Methodology:

-

Preparation: Add an excess of triallylmethylsilane to a known volume of the desired solvent in a sealed vial at a constant temperature (e.g., 25°C).

-

Equilibration: Agitate the mixture using a mechanical shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the mixture to stand undisturbed for at least 24 hours at the same constant temperature to allow any undissolved solute to settle.

-

Sampling: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Quantification:

-

Gravimetric Analysis: Weigh the collected aliquot, then evaporate the solvent under reduced pressure and weigh the remaining triallylmethylsilane residue.

-

Chromatographic Analysis (GC-FID): Dilute the aliquot with a suitable solvent and quantify the concentration of triallylmethylsilane using Gas Chromatography with Flame Ionization Detection (GC-FID) against a pre-prepared calibration curve.

-

-

Calculation: Determine the solubility in g/100 mL or other desired units.

Caption: Workflow for determining the solubility of triallylmethylsilane.

II. Chemical Stability of Triallylmethylsilane

The stability of triallylmethylsilane is influenced by several factors, including the presence of moisture, acids, bases, oxidizing agents, and light.

A. Hydrolytic Stability

While the silicon-carbon bond is generally more stable towards hydrolysis than the silicon-oxygen bond found in alkoxysilanes, it is not entirely inert, particularly under acidic or basic conditions.[4][7]

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the double bonds of the allyl groups can be protonated, leading to the formation of a carbocation intermediate. This can be followed by nucleophilic attack by water, potentially leading to cleavage of the Si-C bond.

-

Base-Catalyzed Hydrolysis: Strong bases can promote the cleavage of the Si-C bond, although this is generally less facile than for Si-O bonds. The presence of water is necessary for hydrolysis to occur.

The rate of hydrolysis is expected to be minimal at neutral pH and to increase under both acidic and basic conditions.[7]

Caption: Proposed hydrolytic degradation pathways of triallylmethylsilane.

B. Thermal Stability

Organosilanes generally exhibit good thermal stability. The thermal decomposition of triallylmethylsilane at elevated temperatures likely proceeds through radical mechanisms, involving homolytic cleavage of the Si-C or C-H bonds.[8] For precise determination of its thermal stability, thermogravimetric analysis (TGA) is the recommended technique.[8][9] This would identify the onset temperature of decomposition and the pattern of mass loss.

C. Oxidative Stability

The allyl groups in triallylmethylsilane are susceptible to oxidation, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air. This can lead to the formation of epoxides, aldehydes, or other oxidation products. To mitigate oxidative degradation, it is recommended to store triallylmethylsilane under an inert atmosphere (e.g., nitrogen or argon).

D. Photolytic Stability

Exposure to ultraviolet (UV) radiation can induce photochemical reactions in molecules containing double bonds. The allyl groups of triallylmethylsilane may undergo polymerization or other rearrangements upon prolonged exposure to light. Therefore, it is advisable to store the compound in amber or opaque containers to protect it from light.[6][10]

E. Reactivity with Lewis Acids

A significant aspect of the chemical stability of allylsilanes is their reactivity with Lewis acids. This reactivity is also a cornerstone of their synthetic utility. Lewis acids can coordinate to the double bond of the allyl group, activating it towards nucleophilic attack and facilitating the cleavage of the Si-C bond.[11] This property is harnessed in reactions such as the Hosomi-Sakurai allylation.[3] Consequently, triallylmethylsilane will be unstable in the presence of strong Lewis acids.

III. Recommended Storage and Handling

Based on the stability profile, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from sources of ignition.[12] For long-term storage, refrigeration under an inert atmosphere is advisable. Protect from moisture, strong acids, strong bases, oxidizing agents, and light.

-

Handling: Handle in a well-ventilated area or in a fume hood. Use personal protective equipment, including safety glasses, gloves, and a lab coat. Take precautions against static discharge.

IV. Experimental Protocol for Stability Assessment

A comprehensive stability study should be conducted to establish the shelf-life and optimal storage conditions for triallylmethylsilane.

Methodology:

-

Sample Preparation: Aliquot pure triallylmethylsilane into a series of sealed vials. For solution stability studies, prepare solutions in relevant solvents.

-

Stress Conditions: Expose the samples to a range of conditions:

-

Temperature: -20°C, 4°C, 25°C (room temperature), and an elevated temperature (e.g., 40°C).

-

pH (for aqueous environments): Prepare buffered aqueous solutions at pH 4, 7, and 9 and add a small amount of triallylmethylsilane.

-

Light: Expose samples to a controlled light source (e.g., a photostability chamber) and compare with samples stored in the dark.[6][10]

-

-

Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).

-

Analysis: Use a validated stability-indicating analytical method, such as GC-FID, to quantify the remaining triallylmethylsilane and detect the formation of any degradation products.

-

Data Evaluation: Plot the concentration of triallylmethylsilane as a function of time for each condition to determine the degradation rate.

Caption: Workflow for assessing the stability of triallylmethylsilane.

V. Conclusion

Triallylmethylsilane is a valuable organosilicon reagent with a solubility profile that favors nonpolar and moderately polar aprotic solvents. Its stability is contingent upon the exclusion of moisture, strong acids and bases, potent oxidizing agents, and prolonged exposure to light. A comprehensive understanding of these parameters is crucial for researchers and chemical professionals to ensure the integrity of the material and the reproducibility of their synthetic endeavors. For critical applications, the experimental determination of quantitative solubility and a thorough stability assessment are strongly recommended.

References

-

(A) Graph of the rate of hydrolysis of 1 catalyzed by TF-Silα against... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Hydrolysis Rates for Various pH Levels | Download Table - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Lewis acid catalysis - Wikipedia. (2023, December 29). Retrieved January 4, 2026, from [Link]

-

Thermal Stability - NETZSCH Analyzing & Testing. (n.d.). Retrieved January 4, 2026, from [Link]

-

The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel | Request PDF. (2009, January 1). Retrieved January 4, 2026, from [Link]

-

Understanding Triallylmethylsilane (CAS 1112-91-0): Properties, Applications, and Benefits in Material Science. (n.d.). Retrieved January 4, 2026, from [Link]

-

Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. (2024, January 16). Retrieved January 4, 2026, from [Link]

-

ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. (n.d.). Retrieved January 4, 2026, from [Link]

-

Thermal Stability & Shelf Life Analysis by TGA & FT-IR - YouTube. (2019, December 17). Retrieved January 4, 2026, from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (1996, November 1). Retrieved January 4, 2026, from [Link]

-

THERMOGRAVIMETRIC ANALYSIS (TGA) PROFILE OF MODIFIED SBA- 15 AT DIFFERENT AMOUNT OF ALKOXYSILANE GROUP - UKM. (n.d.). Retrieved January 4, 2026, from [Link]

-

Thermal analysis techniques for characterization of polymer materials - ResearchGate. (2006, January 1). Retrieved January 4, 2026, from [Link]

-

Effect of pH on hydrolysis rate of methyl formate (S. L. Wellington et. al., 1994). … - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Solvent Miscibility | Practical Solubility Science - Prof Steven Abbott. (n.d.). Retrieved January 4, 2026, from [Link]

-

Dimethyl sulfoxide - Wikipedia. (2024, December 26). Retrieved January 4, 2026, from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Retrieved January 4, 2026, from [Link]

-

Solvent miscibility - Waters Help Center. (2024, November 21). Retrieved January 4, 2026, from [Link]

-

Solubility Data of DMSO | PDF | Dimethyl Sulfoxide | Chloride - Scribd. (n.d.). Retrieved January 4, 2026, from [Link]

-

IUPAC-NIST Solubility Database, Version 1.0. (n.d.). Retrieved January 4, 2026, from [Link]

-

Triallylmethylsilane (CAS 1112-91-0): A Versatile Intermediate for Chemical Synthesis by NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 4, 2026, from [Link]

-

(PDF) Solubility of Triethylenediamine in Methanol, Ethanol, Isopropanol, 1-Butanol, and Ethyl Acetate between 276.15 K and 363.15 K - ResearchGate. (2005, January 1). Retrieved January 4, 2026, from [Link]

-

Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation - NIH. (2022, November 29). Retrieved January 4, 2026, from [Link]

Sources

- 1. csustan.edu [csustan.edu]

- 2. Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures | Semantic Scholar [semanticscholar.org]

- 3. Allyltrimethylsilane CAS#: 762-72-1 [m.chemicalbook.com]

- 4. 溶剂混溶性表 [sigmaaldrich.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. ikev.org [ikev.org]

- 7. researchgate.net [researchgate.net]

- 8. torontech.com [torontech.com]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of Triallylmethylsilane (CAS 1112-91-0)

Introduction: Triallylmethylsilane (CAS 1112-91-0) is an organosilicon compound of significant interest in materials science and advanced organic synthesis.[1] Its molecular structure, featuring a central silicon atom bonded to a methyl group and three reactive allyl groups, makes it a valuable intermediate and building block for novel silicone polymers and specialized materials.[1] However, its utility in research and development is matched by a hazardous profile that demands rigorous safety protocols. This guide provides a detailed technical framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of triallylmethylsilane. The causality behind each procedural step is explained to foster a deep understanding of the risks and mitigation strategies, particularly in light of its high flammability, irritant properties, and the current lack of comprehensive toxicological data.

Section 1: Core Hazard Profile and Classification

Triallylmethylsilane is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Flammable Liquids, Category 2 (H225): Highly flammable liquid and vapor.[2]

-

Skin Irritation, Category 2 (H315): Causes skin irritation.[2]

The core danger of this substance lies in its high flammability. With a flash point of just 22°C (71.6°F), it can form explosive mixtures with air at ambient temperatures.[3][4] Its vapors are heavier than air, meaning they can travel a considerable distance along the ground to an ignition source and "flash back" to the source container.[2] Furthermore, the handling of triallylmethylsilane presents a significant risk of generating static electricity, which can serve as an ignition source.[2][5] Therefore, all handling procedures must be grounded in the prevention of spark generation.

Section 2: Physicochemical and Toxicological Data

A thorough understanding of a substance's properties is foundational to its safe use. The key physicochemical data for triallylmethylsilane are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1112-91-0 | [3][6] |

| Molecular Formula | C10H18Si | [3][6] |

| Molecular Weight | 166.34 g/mol | [6] |

| Appearance | Colorless, transparent liquid | [3][4][7] |

| Boiling Point | 95°C @ 52 mmHg | [3][4] |

| Flash Point | 22°C (71.6°F) | [3][4] |

| Density | 0.775 g/cm³ | [3][4] |

Toxicological Profile: A Critical Data Gap

A critical aspect of triallylmethylsilane's safety profile is the absence of comprehensive toxicological data. Authoritative safety data sheets explicitly state that "the chemical, physical, and toxicological properties have not been thoroughly investigated."[2] No data is currently available for acute oral, dermal, or inhalation toxicity, nor for carcinogenicity or mutagenicity.[2]

This data gap necessitates a highly conservative approach. The substance should be handled as if it possesses significant, uncharacterized toxicological properties. The known hazards are skin and eye irritation.[6][7] All routes of exposure—inhalation, ingestion, and dermal contact—must be rigorously avoided.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Exposure prevention is achieved through a hierarchy of controls, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All manipulations of triallylmethylsilane must be conducted within a certified chemical fume hood to control vapor emissions.

-

Ventilation: The laboratory must be well-ventilated. Any ventilation systems should be explosion-proof.[2][6]

-

Ignition Source Control: All sources of ignition—open flames, hot surfaces, and spark-producing equipment—must be strictly excluded from the handling area.[2][5] Use only explosion-proof electrical equipment (lighting, stir plates, etc.).[2][6]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling triallylmethylsilane.

-

Hand Protection: Wear chemical-resistant gloves. Given the lack of specific permeation data, double-gloving with nitrile gloves is a recommended baseline. Always consult the glove manufacturer's compatibility charts for specific recommendations.

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.[6][7][8]

-

Skin and Body Protection: A flame-retardant, anti-static lab coat must be worn and fully fastened.[2] Full-length pants and closed-toe shoes are required.

-

Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges should be used if there is a risk of inhalation, such as during a spill cleanup outside of a fume hood.[8]

Caption: PPE Selection Workflow for Triallylmethylsilane.

Section 4: Protocols for Safe Handling and Storage

Adherence to strict protocols is non-negotiable.

Handling Protocol

-

Pre-Handling Assessment: Before starting, ensure the fume hood is operational, all required PPE is available and in good condition, and the locations of the nearest fire extinguisher, safety shower, and eyewash are known.

-

Grounding and Bonding: This is the most critical step to prevent static ignition. Ground and bond the container and receiving equipment before any transfer.[2][5][6] Use grounded dip pipes or bottom-filling methods to avoid splash filling.[9]

-

Use of Non-Sparking Tools: All tools used for opening or manipulating containers must be made of non-sparking materials (e.g., beryllium copper, aluminum bronze).[2][6]

-

Dispensing: Pour slowly and carefully to prevent splashing.[8] Keep containers tightly closed when not in use.[2][6]

-

Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[2][6]

Storage Protocol

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[7][8] A dedicated, grounded flammable liquids storage cabinet is required.

-

Container: Keep the compound in its original, tightly closed container.[2][6]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids to prevent dangerous chemical reactions.[2][7]

-

Environment: Protect from direct sunlight, high temperatures, and any sources of heat or ignition.[7]

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

-

Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately take off all contaminated clothing.[6] Rinse the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[2][6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Spill Management

-

Evacuate and Isolate: Immediately alert personnel in the area. Evacuate non-essential personnel and isolate the spill area.

-

Control Ignition Sources: Remove all sources of ignition from the vicinity.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain and Absorb: Wearing full PPE (including respiratory protection if necessary), contain the spill. Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a commercial sorbent like Chemizorb®.[2][10]

-

Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[10]

-

Decontaminate: Clean the spill area thoroughly.

-

Reporting: Report the incident to the appropriate environmental health and safety officer.

Caption: Emergency Response Decision Tree for a Spill.

Fire Response

-

Personnel Action: In case of fire, immediately activate the fire alarm and evacuate the area. Do not attempt to fight a large fire.

-

Extinguishing Media: For small, incipient fires, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[2][5][6]

-

Firefighter Information: Advise firefighters that the substance is highly flammable and that hazardous combustion products include carbon oxides and silicon oxides.[2] Firefighters must wear self-contained breathing apparatus (SCBA).[2][5][6]

Section 6: Waste Disposal

All materials contaminated with triallylmethylsilane, including empty containers and spill cleanup debris, must be treated as hazardous waste.

-

Containerization: Collect waste in a dedicated, properly sealed, and clearly labeled hazardous waste container.

-

Labeling: The label must clearly state "Hazardous Waste," "Triallylmethylsilane," and list the associated hazards (Flammable, Irritant).

-

Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) department. Do not pour triallylmethylsilane waste down the drain.[8] Disposal must comply with all local, state, and federal regulations.[6]

References

-

Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. [Link]

-

ChemBK. triallylmethylsilane. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Allyltrimethylsilane, 97% (GC). [Link]

-

American Chemistry Council. (2016, July). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. [Link]

-

UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 9. globalsilicones.org [globalsilicones.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

"thermo-oxidative stability of Triallylmethylsilane"

An In-depth Technical Guide to the Thermo-oxidative Stability of Triallylmethylsilane

Abstract

Triallylmethylsilane (TAMS) is an organosilicon compound of significant interest due to its three reactive allyl groups, which make it a versatile cross-linking agent and an intermediate in organic synthesis and material science.[1] Its utility in applications that may involve elevated temperatures, such as polymer curing or as a precursor for advanced materials, necessitates a thorough understanding of its thermal and thermo-oxidative stability. This guide provides a detailed examination of the principles governing the stability of Triallylmethylsilane. While direct literature on the thermo-oxidative degradation of TAMS is limited, this document synthesizes information from related organosilanes to postulate degradation mechanisms.[2][3] It further outlines the key analytical techniques for assessing thermal stability and presents a comprehensive experimental protocol for researchers in the field.

Introduction to Triallylmethylsilane

Triallylmethylsilane (CAS 1112-91-0) is an organosilicon compound featuring a central silicon atom bonded to one methyl group and three allyl (prop-2-enyl) groups.[4] This unique structure provides a combination of reactivity through its vinyl functionalities and the foundational properties of a silane. It is a critical reagent in hydrosilylation reactions, radical additions, and as a monomer or cross-linker in the synthesis of specialized silicone polymers. The performance and longevity of materials derived from TAMS are intrinsically linked to its ability to withstand thermal and oxidative stress during processing and end-use.

Table 1: Physical and Chemical Properties of Triallylmethylsilane

| Property | Value | Reference |

| CAS Number | 1112-91-0 | [1][4] |

| Molecular Formula | C10H18Si | [4] |

| Molecular Weight | 166.33 g/mol | [4] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 95°C (at 52 mmHg) | [4] |

| Density | 0.775 g/cm³ | [4] |

| Flash Point | 22°C | [4] |

Fundamentals of Organosilane Degradation

The degradation of an organosilane like TAMS can proceed through two primary modes: thermal decomposition (pyrolysis) and thermo-oxidative degradation.

-

Thermal Decomposition: Occurs in an inert atmosphere (e.g., nitrogen, argon) and is initiated solely by thermal energy.[2] Covalent bonds are broken, leading to the formation of smaller, often radical, species. For allylsilanes, common pathways include the homolytic cleavage of the silicon-carbon bond and molecular eliminations.[3]

-

Thermo-oxidative Degradation: This process occurs in the presence of oxygen and is typically more aggressive. It is a radical chain reaction involving oxygen, which leads to the formation of oxygenated species such as hydroperoxides, alcohols, ketones, and ultimately, the formation of stable, inorganic siloxane (Si-O-Si) networks.[5][6] This process is often autocatalytic and can lead to significant changes in material properties at temperatures lower than those required for pure thermal decomposition.

Postulated Degradation Mechanisms of Triallylmethylsilane

Thermal Decomposition Pathways (Inert Atmosphere)

Based on studies of analogous compounds like allyltrimethylsilane, the pyrolysis of Triallylmethylsilane is expected to proceed via two competitive primary pathways.[2][3][7]

-

Si-C Bond Homolysis: The silicon-allyl bond cleaves, forming a stable allyl radical and a silyl radical. This is a common initiation step for many organosilanes.[3]

-

Molecular Elimination: A concerted reaction involving a beta-hydride shift can lead to the elimination of propene, forming a reactive silene intermediate.

These primary products can then undergo a series of secondary reactions, including hydrogen abstraction, radical recombination, and further fragmentation.

Caption: Postulated thermal decomposition pathways for Triallylmethylsilane.

Postulated Thermo-oxidative Degradation Pathways (Oxygen-rich Atmosphere)

In the presence of oxygen, the degradation mechanism becomes significantly more complex, following a classic radical chain auto-oxidation process. The allylic C-H bonds in TAMS are particularly susceptible to hydrogen abstraction, which serves as a key initiation step.

-

Initiation: A radical initiator (e.g., heat, light, impurities) abstracts a hydrogen atom from an allyl group, forming a resonance-stabilized allyl radical (R•).

-

Propagation:

-

The alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•).

-

The peroxy radical abstracts a hydrogen atom from another TAMS molecule, forming a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain.

-

-

Termination & Branching: Hydroperoxides (ROOH) are thermally unstable and can decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which can initiate new oxidation chains (chain branching). The process terminates when radicals combine to form stable, non-radical products. The degradation ultimately leads to the formation of Si-OH (silanol) groups, which can condense to form a cross-linked Si-O-Si (siloxane) network.[8][9]

Caption: Proposed radical chain mechanism for thermo-oxidative degradation.

Experimental Assessment of Thermo-oxidative Stability

A multi-faceted analytical approach is required to fully characterize the thermo-oxidative stability of a material. Simultaneous Thermal Analysis (TGA/DSC) is the cornerstone of this assessment, providing complementary information on mass change and energetic events.[10][11]

Table 2: Summary of Key Analytical Techniques

| Technique | Principle | Information Gained | Reference |

| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature in a controlled atmosphere. | Onset of degradation, thermal stability limits, volatile content, decomposition kinetics. | [12][13][14] |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Melting, crystallization, glass transitions, exothermic/endothermic events (e.g., oxidation). | [10][15][16] |

| Evolved Gas Analysis (EGA-MS/FTIR) | TGA instrument is coupled to a Mass Spectrometer or FTIR spectrometer to analyze gaseous decomposition products. | Identification of volatile degradation products, elucidation of degradation mechanisms. | [14] |

| X-ray Photoelectron Spectroscopy (XPS) | Surface-sensitive technique that measures the elemental composition and chemical state of a material's surface. | Analysis of chemical changes in the non-volatile residue (e.g., formation of SiO₂). | [17][18] |

Experimental Protocol: TGA/DSC Analysis of Triallylmethylsilane

This protocol describes a standard methodology for evaluating the thermo-oxidative stability of TAMS. The core principle is to compare its degradation profile in an inert atmosphere (nitrogen) with that in an oxidative atmosphere (air or pure oxygen).

Causality and Experimental Design

-

Dual Atmosphere Analysis: Running the experiment in both nitrogen and air is critical. The nitrogen run establishes the baseline thermal stability, while the air run reveals the impact of oxygen.[13] A lower onset of degradation in air indicates susceptibility to oxidation.

-

Heating Rate: A rate of 10-20 °C/min is a standard choice, balancing analytical time with resolution. Slower rates can provide better separation of thermal events but may take longer.[19]

-

Sample Mass: A small sample mass (5-10 mg) is used to minimize thermal gradients within the sample, ensuring uniform heating and more accurate temperature readings.[15]

-

Crucible Type: Alumina (Al₂O₃) crucibles are chosen for their high-temperature stability and inertness, preventing any catalytic interaction with the sample.[12]

Step-by-Step Methodology

-

Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of Triallylmethylsilane into an alumina crucible.

-

Atmosphere Purge: Place the crucible in the instrument. Purge the furnace with the desired gas (e.g., high-purity nitrogen) at a flow rate of 50-100 mL/min for at least 15 minutes to ensure an inert environment.

-

Thermal Program (Nitrogen):

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.

-

Continuously record mass (TGA) and heat flow (DSC) data.

-

-

Cooling and Cleaning: Allow the furnace to cool. Carefully clean the instrument to remove any residue.

-

Thermal Program (Air):

-

Repeat steps 2-4 using a new sample and crucible.

-

In step 3, purge the furnace with dry air instead of nitrogen.

-

-

Data Analysis:

-

TGA Curve: Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs.

-

DSC Curve: Identify the temperatures of any endothermic or exothermic peaks. A strong exotherm preceding or coinciding with mass loss in the air run is a clear indicator of oxidation.

-

Caption: Experimental workflow for TGA/DSC analysis of Triallylmethylsilane.

Factors Influencing Stability

Several factors can significantly alter the thermo-oxidative stability of TAMS:

-

Temperature: Higher temperatures provide the necessary activation energy to initiate and propagate degradation reactions.

-

Oxygen Concentration: Stability generally decreases as the partial pressure of oxygen increases.

-

Presence of Impurities: Transition metal ions (e.g., from catalysts used in synthesis) can act as powerful catalysts for oxidative degradation, significantly lowering the decomposition temperature.

-

Antioxidants: The addition of radical scavengers or hydroperoxide decomposers can inhibit the radical chain reactions, thereby enhancing the thermo-oxidative stability.[5][6]

Summary and Future Outlook

Triallylmethylsilane is a valuable chemical intermediate whose utility is dependent on its stability under various processing conditions. While its thermal decomposition in inert atmospheres likely proceeds through Si-C bond homolysis and molecular elimination, its stability in the presence of oxygen is governed by a more complex radical auto-oxidation mechanism. The allylic C-H bonds represent probable sites for initial oxidative attack, leading to hydroperoxides and eventual formation of a siloxane network.

Standard thermal analysis techniques, particularly TGA/DSC, are indispensable for quantifying this stability. By comparing degradation profiles in inert and oxidative atmospheres, researchers can effectively characterize the material's susceptibility to thermo-oxidative degradation. Given the lack of specific studies on Triallylmethylsilane, future research should focus on detailed evolved gas analysis (EGA) to definitively identify the degradation products and validate the proposed mechanisms. Furthermore, investigating the efficacy of various antioxidant packages would provide valuable data for formulators seeking to use TAMS in high-temperature applications.

References

- Vertex AI Search. (n.d.). Understanding Triallylmethylsilane (CAS 1112-91-0): Properties, Applications, and Benefits in Material Science.

- eScholarship, University of California. (n.d.). Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel.

- ChemicalBook. (n.d.). Allyltrimethylsilane CAS#: 762-72-1.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Triallylmethylsilane (CAS 1112-91-0): A Versatile Intermediate for Chemical Synthesis.

- Shao, K. (n.d.). Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Combustion by Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry. eScholarship.

- ResearchGate. (n.d.). Thermal decomposition of tetramethylsilane and tetramethylgermane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry | Request PDF.

- ACS Publications. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination? | Analytical Chemistry.

- University of Melbourne. (n.d.). TGA-DSC - Research at Melbourne.

- Alfa Chemistry. (n.d.). CAS 1112-91-0 Triallylmethylsilane.

- Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.

- AIP Publishing. (2023). A strategy for synthesis of silane terminated polyether triggered by click reaction and its application in preparation of modified silane sealants.